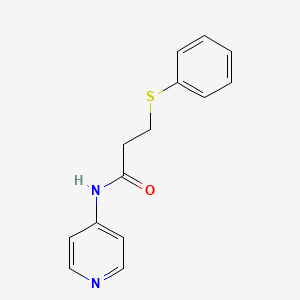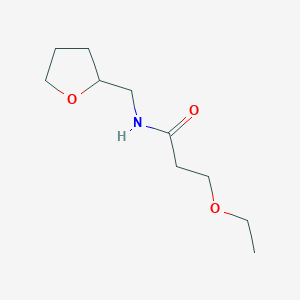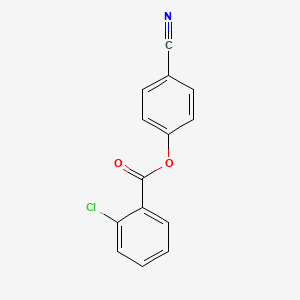![molecular formula C16H18N2O2S B4192445 N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)
N-isopropyl-2-[(2-thienylacetyl)amino]benzamide
描述
N-isopropyl-2-[(2-thienylacetyl)amino]benzamide is a chemical compound that belongs to the class of amides. It is commonly referred to as TAK-632 and has been the focus of scientific research due to its potential therapeutic applications. TAK-632 has been found to have significant anticancer properties and is being studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用机制
The mechanism of action of TAK-632 involves the inhibition of the MAPK/ERK pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. In cancer cells, this pathway is often overactivated, leading to uncontrolled cell growth and proliferation. TAK-632 inhibits this pathway by binding to and inhibiting the activity of the protein kinase MEK1/2, which is an upstream regulator of the MAPK/ERK pathway.
Biochemical and Physiological Effects:
TAK-632 has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, TAK-632 has been found to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
实验室实验的优点和局限性
TAK-632 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have significant anticancer properties, making it a promising candidate for cancer therapy. Another advantage is that it has been optimized for high yields and purity, making it easier to work with in lab experiments. However, one limitation is that TAK-632 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown. Another limitation is that TAK-632 has a short half-life, which means it may not be suitable for long-term treatment.
未来方向
There are several future directions for TAK-632 research. One direction is to further investigate its mechanism of action and its effects on other signaling pathways. Another direction is to study its efficacy in combination with other anticancer drugs. Additionally, further research is needed to determine its safety and efficacy in clinical trials. Finally, future research could focus on developing more stable and effective analogs of TAK-632 for cancer therapy.
Conclusion:
In conclusion, TAK-632 is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It has been found to have significant anticancer properties and is being studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. TAK-632 has the potential to be a promising candidate for cancer therapy, but further research is needed to determine its safety and efficacy in clinical trials.
科学研究应用
TAK-632 has been the focus of scientific research due to its potential therapeutic applications. It has been found to have significant anticancer properties and is being studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. TAK-632 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells.
属性
IUPAC Name |
N-propan-2-yl-2-[(2-thiophen-2-ylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)17-16(20)13-7-3-4-8-14(13)18-15(19)10-12-6-5-9-21-12/h3-9,11H,10H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXIGOVFTPCPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4192368.png)
![8,8-dimethyl-2-propyl-3-(tetrahydro-2-furanylmethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4192376.png)
![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
![N-4H-chromeno[4,3-d][1,3]thiazol-2-yl-N-phenylpentanamide](/img/structure/B4192382.png)


![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4192422.png)
![methyl 2-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4192425.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)

![methyl 3-[(3-methylbutanoyl)amino]benzoate](/img/structure/B4192456.png)
